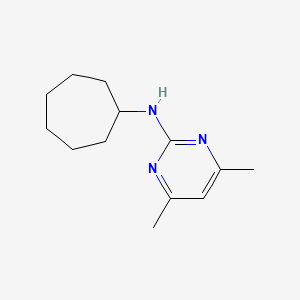
N-cycloheptyl-4,6-dimethylpyrimidin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-cycloheptyl-4,6-dimethylpyrimidin-2-amine, also known as CDMP, is a novel compound that has gained attention in scientific research due to its potential as a therapeutic agent. CDMP is a pyrimidine derivative that has shown promising results in various studies, making it a subject of interest for researchers in the field of medicinal chemistry.
Wirkmechanismus
The mechanism of action of N-cycloheptyl-4,6-dimethylpyrimidin-2-amine is not fully understood. However, studies have suggested that N-cycloheptyl-4,6-dimethylpyrimidin-2-amine may exert its antitumor effects by inhibiting the activity of certain enzymes involved in cell division. N-cycloheptyl-4,6-dimethylpyrimidin-2-amine may also induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-cycloheptyl-4,6-dimethylpyrimidin-2-amine has been shown to have low toxicity in vitro and in vivo. Studies have suggested that N-cycloheptyl-4,6-dimethylpyrimidin-2-amine may have a favorable pharmacokinetic profile, making it a potential candidate for further development as a therapeutic agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-cycloheptyl-4,6-dimethylpyrimidin-2-amine has several advantages for lab experiments. It is easy to synthesize and has shown promising results in various studies. However, N-cycloheptyl-4,6-dimethylpyrimidin-2-amine has some limitations, such as its low solubility in water and its potential to form polymorphs, which can affect its physicochemical properties.
Zukünftige Richtungen
There are several future directions for the research on N-cycloheptyl-4,6-dimethylpyrimidin-2-amine. One direction is to further investigate its mechanism of action and identify the specific targets that N-cycloheptyl-4,6-dimethylpyrimidin-2-amine interacts with. Another direction is to optimize the synthesis method to improve the yield and purity of N-cycloheptyl-4,6-dimethylpyrimidin-2-amine. Additionally, more studies are needed to evaluate the safety and efficacy of N-cycloheptyl-4,6-dimethylpyrimidin-2-amine in vivo and in clinical trials. Finally, N-cycloheptyl-4,6-dimethylpyrimidin-2-amine can be used as a lead compound for the development of new pyrimidine derivatives with improved pharmacological properties.
In conclusion, N-cycloheptyl-4,6-dimethylpyrimidin-2-amine is a promising compound that has shown potential as a therapeutic agent in scientific research. Further studies are needed to fully understand its mechanism of action and evaluate its safety and efficacy in vivo and in clinical trials.
Synthesemethoden
The synthesis of N-cycloheptyl-4,6-dimethylpyrimidin-2-amine involves a multi-step process that requires expertise in organic chemistry. The starting material for the synthesis is 4,6-dimethyl-2-nitropyrimidine, which is subjected to a series of reactions to obtain the final product. The synthesis method has been optimized to yield high purity and yield of N-cycloheptyl-4,6-dimethylpyrimidin-2-amine.
Wissenschaftliche Forschungsanwendungen
N-cycloheptyl-4,6-dimethylpyrimidin-2-amine has been studied for its potential as an antitumor agent. Studies have shown that N-cycloheptyl-4,6-dimethylpyrimidin-2-amine can inhibit the growth of cancer cells in vitro and in vivo. N-cycloheptyl-4,6-dimethylpyrimidin-2-amine has also been shown to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
Eigenschaften
IUPAC Name |
N-cycloheptyl-4,6-dimethylpyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3/c1-10-9-11(2)15-13(14-10)16-12-7-5-3-4-6-8-12/h9,12H,3-8H2,1-2H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOHLDMPTCNYGP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2CCCCCC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-4,6-dimethylpyrimidin-2-amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]-1-(4-propylphenyl)ethanone](/img/structure/B7541933.png)

![1-(4-Ethylphenyl)-2-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-1-one](/img/structure/B7541937.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methylsulfanyl]-N-(3-hydroxypropyl)acetamide](/img/structure/B7541939.png)
![2-(6-Ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylpyridine-3-carboxylic acid](/img/structure/B7541942.png)
![N-(1H-pyrazol-4-yl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B7541950.png)

![3-[(2,2-Dimethylmorpholin-4-yl)methyl]-4-fluorobenzonitrile](/img/structure/B7541975.png)

![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)

![1-[4-(2-Hydroxyethyl)piperazin-1-yl]-3-(oxolan-2-yl)propan-1-one](/img/structure/B7541991.png)